Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate
Description
This compound belongs to the pyrido-oxazine family, characterized by a fused pyridine-oxazine heterocyclic core. The tert-butyl carbamate group at the 6-position and the hydroxymethyl substituent at the 3-position define its chemical reactivity and physicochemical properties. Such derivatives are often intermediates in pharmaceutical synthesis, leveraging the carbamate’s stability and the hydroxymethyl group’s versatility for further functionalization .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-10-5-4-9-11(15-10)19-8(7-17)6-14-9/h4-5,8,14,17H,6-7H2,1-3H3,(H,15,16,18) |
InChI Key |
IRGLDMOEVAKXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)NCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-B][1,4]oxazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-B][1,4]oxazin ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or other suitable reagents.
Attachment of the Tert-butyl Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carbamate Group Reactions
The tert-butyl carbamate moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitution, enabling selective deprotection or functionalization.
Table 1: Carbamate Group Transformations
-
Acidic Hydrolysis : Cleavage under mild acidic conditions (e.g., p-TsOH·H₂O) selectively removes the tert-butyloxycarbonyl (Boc) group, yielding the corresponding amine .
-
Triphosgene Activation : Reacts with triphosgene to form an isocyanate intermediate, enabling subsequent coupling with amines or alcohols to generate ureas or carbamates .
Hydroxymethyl Group Reactions
The hydroxymethyl (-CH₂OH) substituent participates in oxidation, esterification, and nucleophilic substitution.
Table 2: Hydroxymethyl Group Transformations
-
Oxidation : Treatment with KMnO₄ under acidic conditions converts the hydroxymethyl group to a carboxylic acid, expanding its utility in conjugate formation.
-
Mitsunobu Reaction : Enables stereoselective etherification or alkylation using alcohols or thiols .
Pyridooxazin Ring Modifications
The fused pyrido[2,3-B]oxazin ring undergoes electrophilic substitution and ring-opening reactions.
Table 3: Ring System Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivative | |
| Reductive Ring Opening | LiAlH₄, THF, reflux | Bicyclic amine intermediate |
-
Nitration : Occurs preferentially at the electron-rich C-8 position of the pyridine ring under mixed acid conditions.
-
Reductive Ring Opening : LiAlH₄ reduces the oxazin ring’s ether linkage, yielding a dihydroxy intermediate amenable to further functionalization.
Functional Group Interconversions
The compound undergoes tandem reactions involving multiple functional groups.
Table 4: Multistep Reaction Pathways
-
Amidation : Sequential Boc removal and coupling with carboxylic acids produces amides with enhanced biological activity .
-
Lactamization : Post-oxidation cyclization forms rigidified analogs for structure-activity relationship studies.
Mechanistic Insights
Scientific Research Applications
Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Property Analysis
The table below compares key structural features and molecular properties of the target compound with analogs:
Reactivity and Functionalization Potential
- Hydroxymethyl vs. Pivaloyl : The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or esterification, while the pivaloyl group in its analog (C17H25N3O4) is hydrolytically stable but sterically hinders nucleophilic attacks .
- Carbamate vs. Iodo/Lactam: The tert-butyl carbamate in the target compound is a robust protecting group for amines, whereas the iodo substituent in ST-9022 (C11H14IN3O2) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
Biological Activity
Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate (CAS No. 1823270-29-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 281.31 g/mol
- Purity : Typically ≥ 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is hypothesized that the compound may exhibit effects similar to other pyridine derivatives known for their pharmacological properties.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of hydroxymethyl groups suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
- Antitumor Activity : Preliminary studies indicate that related compounds may possess antitumor properties through mechanisms involving apoptosis induction in cancer cells .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antitumor Activity
In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that compounds similar to this compound effectively inhibited glutathione S-transferase activity. This inhibition is crucial for understanding the compound's potential role in detoxification processes and its implications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
